5-[(2-methoxy-5-nitrobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
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Overview
Description
5-[(2-methoxy-5-nitrobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy, nitrobenzyl, and dimethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methoxy-5-nitrobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one core.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.
Benzylation: The benzyl group is introduced through benzylation reactions using benzyl halides in the presence of a base.
Final Coupling: The final step involves coupling the benzylated intermediate with the chromen-2-one core under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methoxy-5-nitrobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-[(2-methoxy-5-nitrobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[(2-methoxy-5-nitrobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Generation of Reactive Species: Inducing oxidative stress or other reactive species that affect cellular function.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- 5-[(2-methoxy-5-nitrobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one
Uniqueness
5-[(2-methoxy-5-nitrobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and nitrobenzyl groups enhances its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H17NO6 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
5-[(2-methoxy-5-nitrophenyl)methoxy]-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C19H17NO6/c1-11-6-16(19-12(2)8-18(21)26-17(19)7-11)25-10-13-9-14(20(22)23)4-5-15(13)24-3/h4-9H,10H2,1-3H3 |
InChI Key |
MXPTZTOJGPHINX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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